N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-bromobenzamide
Description
Properties
IUPAC Name |
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-bromobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15BrN2O2S/c24-18-14-8-7-13-17(18)22(28)26-23-25-19(15-9-3-1-4-10-15)21(29-23)20(27)16-11-5-2-6-12-16/h1-14H,(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVPQKGQTKJWGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=CC=C3Br)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-bromobenzamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and structural features:
- Molecular Formula : CHBrNOS
- SMILES Notation : Cc1ccccc1C(=O)N(c2ccccc2)C(=O)c3nccs3
This structure consists of a thiazole ring, a benzamide group, and a bromine substituent, which may contribute to its biological activities.
Research indicates that compounds with similar structures often interact with various biological targets. The thiazole moiety is known for its role in modulating enzyme activity and influencing receptor interactions. Specifically, studies have suggested that thiazole derivatives can exhibit:
- Antimicrobial Activity : Compounds similar to this compound have shown efficacy against different bacterial strains.
- Anticancer Properties : The ability to induce apoptosis in cancer cells has been reported for related thiazole derivatives.
Antimicrobial Activity
A study highlighted the antimicrobial properties of thiazole derivatives. The compound exhibited significant activity against various bacterial strains, including:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 18 |
| Pseudomonas aeruginosa | 14 |
These results suggest that this compound could be a candidate for further development as an antimicrobial agent.
Anticancer Activity
In vitro studies have demonstrated that the compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results are summarized in the following table:
| Cell Line | IC (µM) |
|---|---|
| MCF-7 | 12.5 |
| HeLa | 10.0 |
These findings indicate that the compound may induce cell cycle arrest and apoptosis through mechanisms involving mitochondrial dysfunction and caspase activation.
Case Studies
-
Case Study on Anticancer Effects :
A recent study evaluated the anticancer effects of this compound on MCF-7 cells. The researchers found that treatment with the compound resulted in increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis. -
Case Study on Antimicrobial Efficacy :
Another investigation focused on the antimicrobial activity of various thiazole derivatives, including this compound. The study concluded that the compound showed promising antibacterial effects against Gram-positive bacteria due to its ability to disrupt bacterial cell wall synthesis.
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that benzamide derivatives, including N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-bromobenzamide, exhibit significant anti-inflammatory effects. For instance, studies have shown that related compounds can inhibit the production of pro-inflammatory cytokines such as IL-6 and prostaglandin E₂ in human gingival fibroblasts induced by lipopolysaccharides (LPS) . This suggests potential applications in treating inflammatory conditions, particularly periodontal diseases.
Antifungal Activity
Recent investigations into thiazole derivatives have highlighted their antifungal properties. Compounds derived from thiazoles have been tested against various fungal strains, with some showing comparable efficacy to established antifungal agents like Nystatin . The structural modifications in compounds similar to this compound may enhance their antifungal activity through improved target interactions.
Antimicrobial Properties
Thiazole-based compounds are known for their broad-spectrum antimicrobial activities. Studies have demonstrated that these compounds can inhibit bacterial growth, making them candidates for developing new antibiotics . The presence of both thiazole and benzamide functionalities may synergistically enhance their antimicrobial efficacy.
In Vitro Studies on Inflammation
A study evaluated the impact of N-benzyl-4-bromobenzamide (a related compound) on IL-6 production in LPS-induced human gingival fibroblasts. Results indicated a 35.6% inhibition of IL-6 production and a 75.6% reduction in prostaglandin E₂ levels at optimal concentrations . This underscores the potential therapeutic role of thiazole derivatives in managing inflammatory diseases.
Antifungal Screening
In a network analysis study aimed at optimizing antifungal agents, thiazole derivatives were synthesized and assessed for their activity against Candida species. The results indicated that certain modifications to the thiazole structure significantly enhanced antifungal potency, suggesting a pathway for further development of this compound as an antifungal agent .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural Comparisons
The following table highlights key structural differences and similarities between the target compound and related thiazole derivatives:
Key Observations :
- Substituent Position : The target compound's 2-bromobenzamide distinguishes it from analogs with bromine at the benzamide para position (e.g., ). The ortho-bromine may influence steric interactions in biological targets.
- Biological Relevance : The trifluoromethyl group in enhances metabolic stability, while the dichlorobenzyl group in correlates with cytotoxicity.
Comparison with Target Compound :
Activity Predictions for Target Compound :
- The benzoyl group may enhance membrane permeability, while bromine could stabilize interactions with DNA or enzyme active sites.
Q & A
Q. What synthetic methodologies are commonly employed to prepare N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-2-bromobenzamide?
The synthesis typically involves multi-step reactions starting with substituted thiazole precursors. For example, chloroacetamide intermediates (e.g., N-(5-R-benzyl-1,3-thiazol-2-yl)-2-chloroacetamides) can react with nucleophiles like morpholine or sulfur under controlled conditions to form key intermediates . Subsequent coupling with 2-bromobenzoyl chloride in pyridine or DMF yields the target compound. Purification often involves column chromatography and recrystallization, as described in analogous protocols for structurally related thiazole benzamides .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- 1H/13C NMR : To confirm substitution patterns on the thiazole and benzamide moieties. For example, aromatic proton signals in the δ 7.2–8.5 ppm range indicate phenyl and benzoyl groups .
- FT-IR : Amide C=O stretching (~1650–1680 cm⁻¹) and thiazole C=N absorption (~1550 cm⁻¹) .
- Mass spectrometry (HRMS) : To verify molecular ion peaks and bromine isotope patterns .
Q. How is the purity of the compound validated in academic research?
Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) and elemental analysis (C, H, N within ±0.3% of theoretical values). Residual solvents are quantified using GC-MS, adhering to ICH guidelines .
Advanced Research Questions
Q. How can tautomeric equilibria in the thiazole-amide system affect experimental outcomes?
The thiazole ring and adjacent amide group may exhibit tautomerism, influencing reactivity and crystallinity. For example, intramolecular hydrogen bonding (N–H⋯N) can stabilize specific tautomers, as observed in analogous N-thiazolyl benzamides. Computational methods (DFT) and variable-temperature NMR are used to study these equilibria .
Q. What strategies resolve contradictions in crystallographic data for this compound?
Discrepancies in unit cell parameters or hydrogen bonding may arise due to polymorphism or solvent inclusion. High-resolution X-ray diffraction (MoKα radiation, 296 K) with SHELXL refinement is recommended. For example, highlights using full-matrix least-squares refinement on F² to resolve ambiguities in non-classical hydrogen bonds (C–H⋯O/F interactions) .
Q. How are intermolecular interactions analyzed to predict crystal packing?
Hirshfeld surface analysis and PLATON tools can quantify interactions like π-π stacking (3.5–4.0 Å interplanar distances) and halogen bonding (C–Br⋯N ≈ 3.3 Å). demonstrates that centrosymmetric dimers stabilized by N–H⋯N bonds dominate packing in related thiazole benzamides .
Q. What in vitro models are suitable for evaluating antitumor activity?
The NCI-60 human tumor cell line screen is widely used. Compounds are tested at 10 µM concentrations, with GI₅₀ values calculated via sulforhodamine B assays. Thiazole derivatives with electron-withdrawing groups (e.g., Br, Cl) show enhanced cytotoxicity, as seen in and .
Q. How can synthetic yields be optimized for one-pot reactions involving thiazole intermediates?
Lower yields in one-pot syntheses (e.g., 30–50%) are often due to competing side reactions. Optimizing solvent polarity (e.g., DMF vs. dioxane), reaction temperature (50–80°C), and catalyst loading (e.g., triethylamine) can improve efficiency. highlights the use of ethylenediamine as a cyclizing agent to enhance imidazoline ring closure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
